![molecular formula C13H25ClN2O4 B15306606 Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[45]decane-2-carboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride involves multiple steps. One common synthetic route includes the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with aminomethyl reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, aiding in the development of new materials and chemicals.
Material Science: It is utilized in the design and fabrication of novel materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The spirocyclic structure provides rigidity and stability, allowing the compound to interact with enzymes and receptors in a specific manner .
Comparison with Similar Compounds
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride can be compared with similar compounds such as:
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic structure but lacks the aminomethyl group, resulting in different reactivity and applications.
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: This compound has a similar spirocyclic core but contains two nitrogen atoms, leading to distinct chemical properties and uses.
Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups, which contribute to its specific chemical behavior and applications.
Properties
Molecular Formula |
C13H25ClN2O4 |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-12(2,3)19-11(16)15-5-4-13(8-15)9-17-7-10(6-14)18-13;/h10H,4-9,14H2,1-3H3;1H |
InChI Key |
YRJJNAKJHCPCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


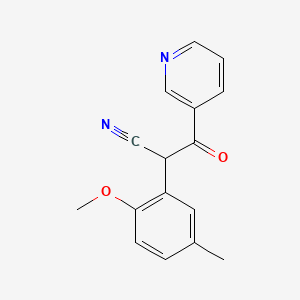
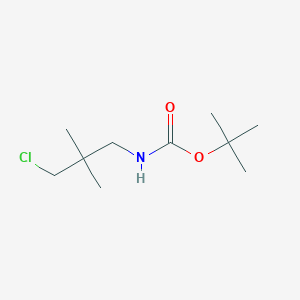
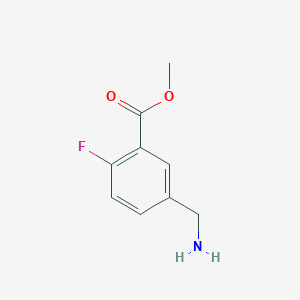
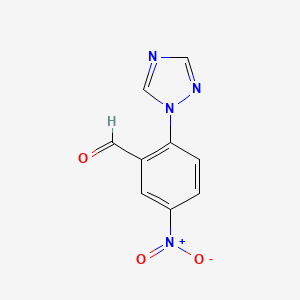
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)


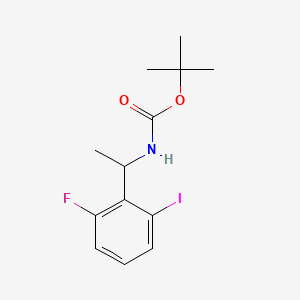
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
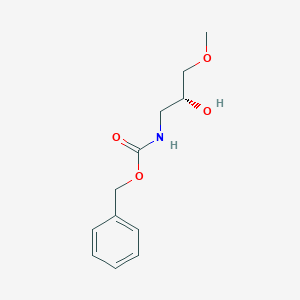
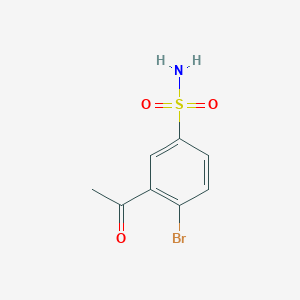
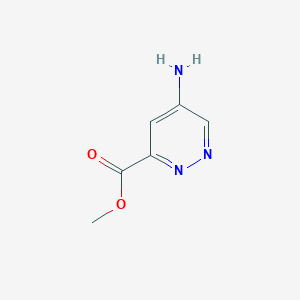
![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
